

AcLys-PABC-VC-Aur0101 Intermediate-1: A Technical Overview of Solubility and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	AcLys-PABC-VC-Aur0101 intermediate-1
Cat. No.:	B12383247

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for the antibody-drug conjugate (ADC) linker, AcLys-PABC-VC-Aur0101, and its intermediate. The information is intended to support researchers and professionals in the field of drug development.

Introduction

AcLys-PABC-VC-Aur0101 is a critical component in the construction of ADCs, serving as a cleavable linker conjugated to the potent auristatin microtubule inhibitor, Aur0101.^[1] This linker system is designed to be stable in circulation and release the cytotoxic payload within the target cell upon enzymatic cleavage. **AcLys-PABC-VC-Aur0101 intermediate-1** is a precursor in the synthesis of this drug-linker conjugate and is described as a cathepsin-cleavable ADC linker.^{[2][3][4]}

Solubility Data

Comprehensive quantitative solubility data for **AcLys-PABC-VC-Aur0101 intermediate-1** is limited. However, it is reported to be soluble in DMSO.^[2] More detailed solubility information is available for the complete drug-linker conjugate, AcLys-PABC-VC-Aur0101.

Table 1: Solubility of AcLys-PABC-VC-Aur0101

Solvent/Formulation	Solubility	Molarity (mM)
DMSO (In Vitro)	~100 mg/mL	~75.83
Formulation 1 (In Vivo)	≥ 2.5 mg/mL	≥ 1.90
Formulation 2 (In Vivo)	≥ 2.5 mg/mL	≥ 1.90
Formulation 3 (In Vivo)	≥ 2.5 mg/mL	≥ 1.90

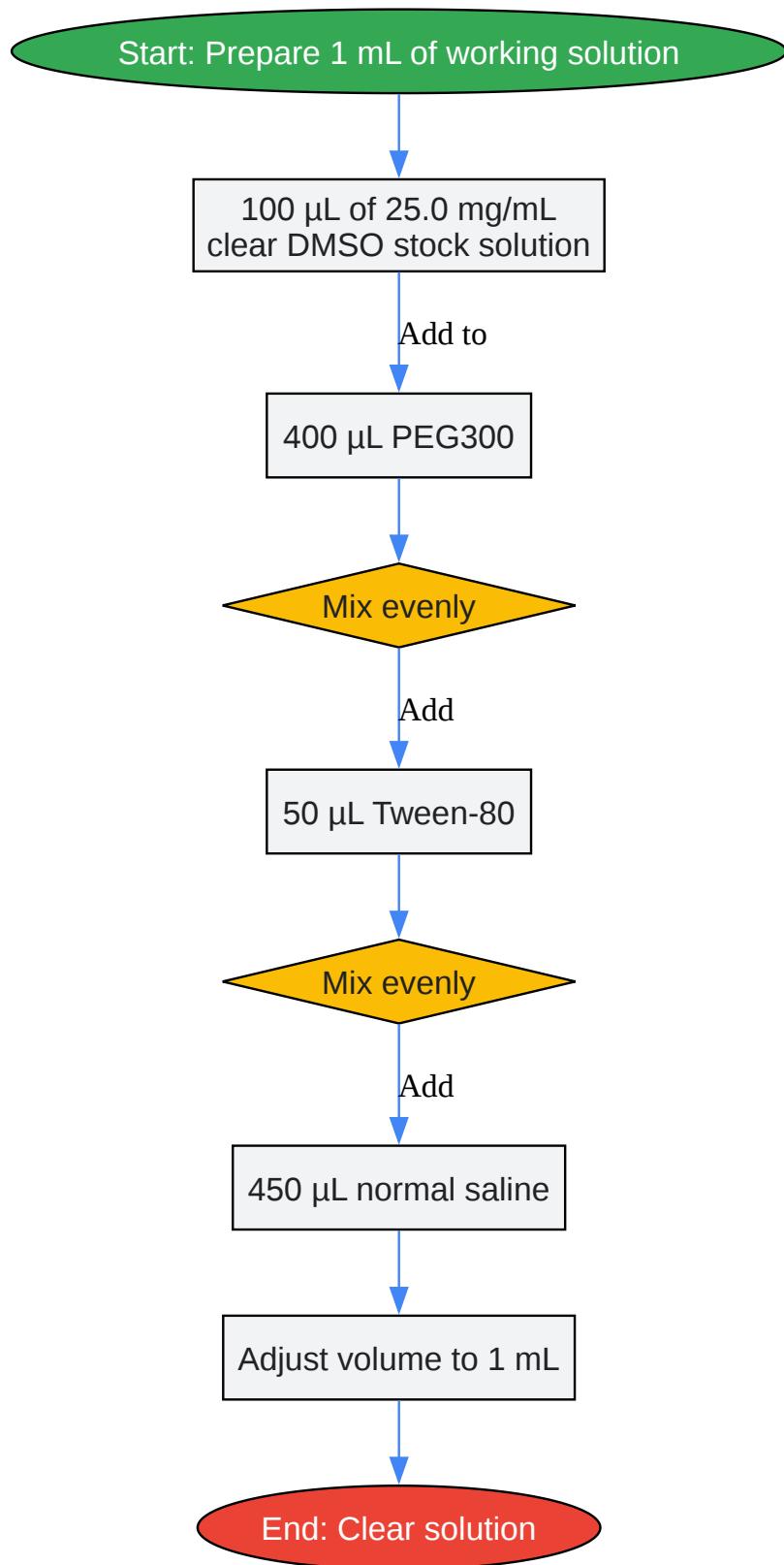
Data sourced from InvivoChem for AcLys-PABC-VC-Aur0101.[\[5\]](#)

Experimental Protocols for In Vivo Formulations

The following protocols detail the preparation of the in vivo formulations listed in Table 1.

Protocol 1: Formulation 1 Preparation

This formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

[Click to download full resolution via product page](#)

Caption: Workflow for the preparation of Formulation 1.

Protocol 2: Formulation 2 Preparation

This formulation is composed of 10% DMSO and 90% (20% SBE- β -CD in Saline).

- Prepare 20% SBE- β -CD in Saline: Dissolve 2 g of SBE- β -CD in 10 mL of saline to obtain a clear solution. This solution can be stored at 4°C for one week.[5]
- Prepare Final Formulation: For a 1 mL working solution, add 100 μ L of a 25.0 mg/mL clear DMSO stock solution to 900 μ L of the 20% SBE- β -CD in saline solution and mix evenly.[5]

Protocol 3: Formulation 3 Preparation

This formulation contains 10% DMSO and 90% Corn Oil.

For a 1 mL working solution, add 100 μ L of a 25.0 mg/mL clear DMSO stock solution to 900 μ L of corn oil and mix evenly.[5]

Stability Data

The stability of AcLys-PABC-VC-Aur0101 has been evaluated under various storage conditions. It is important to note that the product requires protection from light and moisture.[5]

Table 2: Storage and Stability of AcLys-PABC-VC-Aur0101

Form	Storage Temperature (°C)	Stability Duration
Powder	-20	3 years
Powder	4	2 years
In Solvent	-80	6 months
In Solvent	-20	1 month

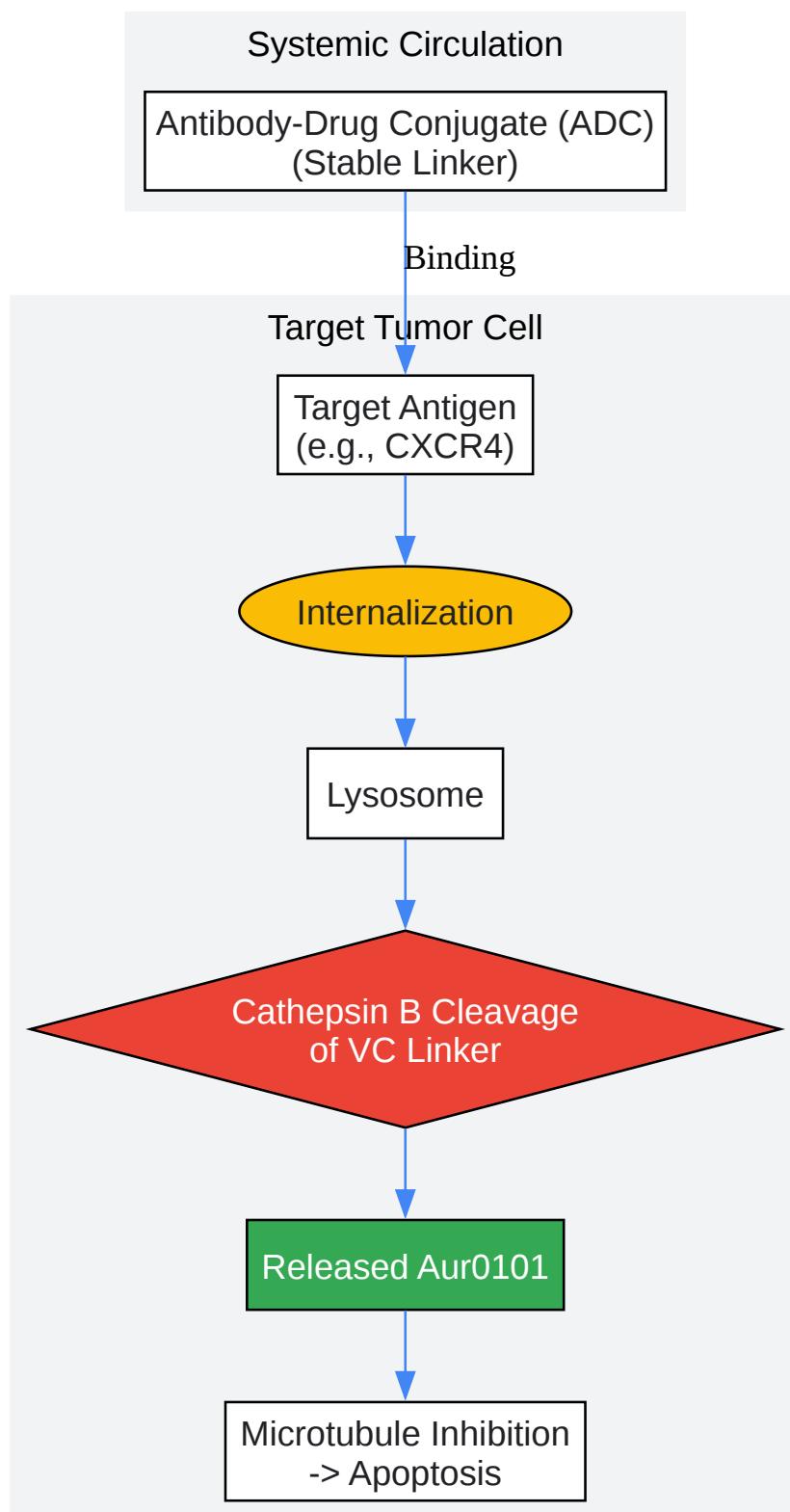
Data sourced from InvivoChem.[5]

The product is considered stable at room temperature for a few days during standard shipping. [5] For stock solutions, storage under nitrogen at -80°C for up to 6 months or at -20°C for up to 1 month is recommended.[6]

In vivo studies have indicated that valine-citrulline (VC) linkers, such as the one in AcLys-PABC-VC-Aur0101, can exhibit instability in mouse plasma due to susceptibility to an extracellular carboxylesterase, leading to premature payload release.^[7] This is a critical consideration for preclinical studies in murine models.

Mechanism of Action of ADCs with AcLys-PABC-VC-Aur0101

The AcLys-PABC-VC linker is designed to be cleaved by intracellular proteases, such as cathepsin B, which are often upregulated in the lysosomal compartments of tumor cells.



[Click to download full resolution via product page](#)

Caption: General mechanism of action for an ADC utilizing a cleavable VC linker.

This diagram illustrates the process from ADC binding to a target antigen on the tumor cell surface to the intracellular release of the cytotoxic payload, Aur0101, leading to apoptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AcLys-PABC-VC-Aur0101 | anti-CXCR4 drug-linker | CAS# 1438851-17-2 | InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [AcLys-PABC-VC-Aur0101 Intermediate-1: A Technical Overview of Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12383247#aclys-pabc-vc-aur0101-intermediate-1-solubility-and-stability-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com